molecular formula C19H20Br2N2O4 B6037827 2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide

2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide

Cat. No. B6037827
M. Wt: 500.2 g/mol
InChI Key: HIGJOSAHOVTASJ-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide, also known as BHAA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. BHAA is a hydrazide derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. 2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of various protein kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide has several advantages for use in laboratory experiments, including its easy synthesis and low cost. It also exhibits a wide range of biological activities, making it a versatile compound for use in various fields of research. However, 2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide also has some limitations, including its relatively low potency compared to other compounds with similar biological activities.

Future Directions

There are several potential future directions for research on 2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide, including the development of more potent analogs with improved biological activities. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide and its potential applications in various fields of scientific research. Finally, the potential use of 2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide as a therapeutic agent for the treatment of various diseases should be further explored.

Synthesis Methods

The synthesis of 2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide can be achieved through a multi-step process involving the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with butyl bromide, followed by the reaction of the resulting intermediate with acetohydrazide. The final product is obtained through the reaction of the intermediate compound with sodium hydroxide.

Scientific Research Applications

2-(4-butoxyphenoxy)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide has been widely studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antioxidant effects.

properties

IUPAC Name

2-(4-butoxyphenoxy)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N2O4/c1-2-3-8-26-15-4-6-16(7-5-15)27-12-18(24)23-22-11-13-9-14(20)10-17(21)19(13)25/h4-7,9-11,25H,2-3,8,12H2,1H3,(H,23,24)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGJOSAHOVTASJ-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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